molecular formula C11H13F3O2 B12298696 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol

2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol

Cat. No.: B12298696
M. Wt: 234.21 g/mol
InChI Key: IXXAGIMCRJDRTF-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C11H13F3O2. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and solvents. The process is designed to maximize efficiency and minimize waste, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and halogenated derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

2-methyl-2-[3-(trifluoromethoxy)phenyl]propan-1-ol

InChI

InChI=1S/C11H13F3O2/c1-10(2,7-15)8-4-3-5-9(6-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3

InChI Key

IXXAGIMCRJDRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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